9,13-Epidioxy-8(14)-abieten-18-oic acid (CAS 5309-35-3) is a specialized abietane diterpenoid endoperoxide isolated from pine species or synthesized via the singlet oxygenation of abietic acid. As a stable endoperoxide, it serves as a critical reference standard and bioactive precursor in diterpene research, offering defined stereochemistry and a reactive peroxide bridge . For industrial and laboratory procurement, its value lies in its high-purity availability (≥98%), excellent solubility in standard aprotic solvents such as DMSO and dichloromethane, and its established baseline as a quantitative inhibitor in neuroinflammation and allelopathy models [1].
Substituting the pre-formed 9,13-epidioxy-8(14)-abieten-18-oic acid with its parent diene, abietic acid, or relying on in situ photooxidation introduces critical process vulnerabilities. Abietic acid is highly prone to uncontrolled auto-oxidation, yielding complex, heterogeneous mixtures of epoxides, hydroperoxides, and aromatic derivatives rather than a singular endoperoxide [1]. Furthermore, generating the endoperoxide in-house requires specialized photochemical reactors and sensitizers, which often leave trace organic or metal contaminants that confound downstream cell-based assays [2]. Procuring the isolated, ≥98% pure endoperoxide eliminates these synthetic bottlenecks, bypasses the handling instability of the parent conjugated diene, and guarantees assay reproducibility .
In-house synthesis of abietic acid endoperoxides typically utilizes singlet oxygenation via photosensitizers, which can leave residual catalysts that are difficult to separate from the diterpene core. Procuring the isolated 9,13-epidioxy-8(14)-abieten-18-oic acid at ≥98% purity provides a direct, contaminant-free baseline for sensitive biological screens . When tested in LPS-stimulated murine microglia BV2 cells, the purified compound demonstrates a precise IC50 of 57.3 ± 0.2 µM for nitric oxide (NO) inhibition, a metric that would be heavily skewed by trace photoredox catalysts if crude reaction mixtures were used [1].
| Evidence Dimension | Nitric Oxide (NO) Inhibition (IC50) in BV2 Cells |
| Target Compound Data | 57.3 ± 0.2 µM (using ≥98% pure standard) |
| Comparator Or Baseline | Crude photooxidation mixtures (prone to false positives from residual sensitizers) |
| Quantified Difference | High precision (± 0.2 µM variance) vs. unpredictable assay interference |
| Conditions | LPS-stimulated murine microglia BV2 cells |
Procuring the high-purity endoperoxide prevents false-positive bioassay results caused by trace photosensitizers used during in situ generation.
Abietic acid contains a conjugated diene system that is highly susceptible to spontaneous, uncontrolled auto-oxidation in air, leading to a heterogeneous mixture of degradation products including dehydroabietic acid [1]. In contrast, 9,13-epidioxy-8(14)-abieten-18-oic acid represents a trapped, stable cycloaddition product. While abietic acid degrades continuously under ambient oxygen, the purified endoperoxide maintains structural integrity when stored at -20°C, providing a reliable, defined molecular weight (334.45 g/mol) for long-term experimental workflows .
| Evidence Dimension | Oxidative Stability |
| Target Compound Data | Stable under controlled storage (-20°C) as a defined endoperoxide |
| Comparator Or Baseline | Abietic acid (rapidly auto-oxidizes to complex mixtures in air) |
| Quantified Difference | Single defined mass (334.45 g/mol) vs. heterogeneous oxidation profile |
| Conditions | Standard laboratory storage and handling |
Buyers require stable, predictable reagents; the pre-formed endoperoxide bypasses the shelf-life and handling instability inherent to the parent conjugated diene.
In agrochemical and plant physiology research, 9,13-epidioxy-8(14)-abieten-18-oic acid serves as a standardized allelochemical marker. Quantitative studies show that this specific endoperoxide inhibits the root and shoot growth of cress and Echinochloa crus-galli seedlings at concentrations greater than 0.1 mM [1]. Using generic pine needle extracts or uncharacterized resin acid mixtures fails to provide this precise dose-response relationship. The availability of the pure compound allows formulators to benchmark novel bio-herbicides against a known, quantified endogenous concentration (0.13 mmol/kg in pine needles) [1].
| Evidence Dimension | Seedling Growth Inhibition Threshold |
| Target Compound Data | >0.1 mM (precise threshold for root/shoot inhibition) |
| Comparator Or Baseline | Crude pine needle extracts (variable active concentration) |
| Quantified Difference | Exact molar dosing vs. variable batch-to-batch extract potency |
| Conditions | Cress and Echinochloa crus-galli seedling assays |
Procuring the pure compound allows agrochemical developers to establish exact structure-activity relationships rather than relying on variable natural extracts.
Due to its precise IC50 of 57.3 µM against NO production in BV2 cells, this compound is an ideal procurement choice for laboratories screening diterpenoids for neuroprotective and anti-inflammatory properties. The high-purity standard ensures that observed microglial modulation is strictly attributed to the endoperoxide pharmacophore, free from synthetic byproducts [1].
As a primary inhibitory substance isolated from pine needles, it is utilized as a reference standard in the development of natural product-based herbicides. Its defined growth inhibition threshold (>0.1 mM) makes it a critical control material for evaluating the allelopathic potential of new formulations against weeds like Echinochloa crus-galli [2].
For industrial chemistry groups optimizing the solar or chemical photooxygenation of resin acids, 9,13-epidioxy-8(14)-abieten-18-oic acid serves as an essential analytical reference standard. Procuring the pure compound enables accurate HPLC/MS calibration to quantify the yield and selectivity of singlet oxygen cycloadditions on abietic acid substrates [3].